BenchChemオンラインストアへようこそ!

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone

Lipophilicity Drug-likeness Physicochemical Properties

This compound features a distinctive 2-benzylthio-4,5-dihydro-1H-imidazole core with a naphthoyl group, resulting in XLogP 4.5 and TPSA 58 Ų—optimal for CNS drug discovery. Avoid substitution with simpler analogs; the naphthoyl moiety critically governs lipophilicity, target engagement, and metabolic stability. With MW 346.4 and 4 rotatable bonds, it is a synthetically tractable scaffold for anti-inflammatory (TNF-α, IL-1β) and antifungal screening. Choose this compound for reproducible, high-impact results in CNS and anti-infective programs.

Molecular Formula C21H18N2OS
Molecular Weight 346.45
CAS No. 862826-71-9
Cat. No. B2669160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone
CAS862826-71-9
Molecular FormulaC21H18N2OS
Molecular Weight346.45
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H18N2OS/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)23-14-13-22-21(23)25-15-16-7-2-1-3-8-16/h1-12H,13-15H2
InChIKeyDRGZSZWJVZHPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone (CAS 862826-71-9) Is a Structurally Unique Research Candidate


The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone (CAS 862826-71-9) is a synthetic, heterocyclic small molecule featuring a rare combination of a benzylthio-substituted 4,5-dihydro-1H-imidazole core and a naphthalen-1-ylmethanone moiety [1]. With a molecular formula of C21H18N2OS, a molecular weight of 346.4 g/mol, and a computed XLogP3-AA of 4.5, it occupies a distinct chemical space compared to simpler 2-(benzylthio)imidazoles and analogs with bulkier substituents [1]. Its structural blueprint, which integrates a thioether, a cyclic amidine, and a polycyclic aromatic ketone, defines it as a versatile scaffold for medicinal chemistry exploration and a specialty building block in organic synthesis [2].

The Risk of Substituting (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone with Simpler Analogs


Indiscriminate substitution of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone with seemingly related compounds—such as the uncapped 2-(benzylthio)-4,5-dihydro-1H-imidazole or analogs with modified benzyl groups—is technically risky. The compound's integrated naphthoyl group is not a passive structural feature; it fundamentally alters key physicochemical determinants like lipophilicity and topology, which directly govern target engagement, membrane permeability, and metabolic stability [1][2]. For example, the unsubstituted analog 2-benzylsulfanyl-4,5-dihydro-1H-imidazole has a computed XLogP3-AA of 1.7, a stark contrast to the target compound's 4.5 [3]. Such a difference can lead to drastically different pharmacokinetic profiles, biological target affinity, or chemical reactivity, making generic substitution a significant source of experimental inconsistency and project delay [2].

Quantitative Differentiation of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone from Key Analogs


Physicochemical Benchmark: Lipophilicity Profile vs. Unsubstituted Analog

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 4.5, which is significantly higher than the 1.7 calculated for the base analog 2-benzylsulfanyl-4,5-dihydro-1H-imidazole, which lacks the naphthoyl group [1]. This 2.8 log unit increase indicates substantially greater lipophilicity, a property that can enhance membrane permeability but may also affect solubility [2].

Lipophilicity Drug-likeness Physicochemical Properties

Physicochemical Benchmark: Topological Polar Surface Area (TPSA) Analysis

The target compound has a computed TPSA of 58 Ų, compared to 49.7 Ų for the simpler 2-benzylsulfanyl-4,5-dihydro-1H-imidazole [1][2]. This 8.3 Ų increase reflects the additional polar contributions from the naphthoyl carbonyl group, which can influence the compound's oral bioavailability and blood-brain barrier penetration according to commonly applied drug-likeness rules [3].

Polar Surface Area Membrane Permeability ADME Prediction

Physicochemical Benchmark: Optimized Lipophilicity Window vs. the Bulkier 2,5-Dimethylbenzyl Analog

When compared to the close structural analog (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone (CID 5048827), the target compound's XLogP3-AA of 4.5 sits within a more drug-like window than the analog's value of 5.3 [1][2]. The addition of two methyl groups on the analog increases lipophilicity by 0.8 log units, which risks pushing the compound beyond the optimal range for oral drug candidates and may increase susceptibility to metabolic degradation.

Structure-Activity Relationship Lipophilic Efficiency Lead Optimization

Class-Level Inference: Biological Potential as a Cytokine Release Inhibitor

High-strength direct comparative biological data for this compound is absent in the known literature. However, a class-level inference can be made from a structurally related benzylsulfanyl imidazole series. The lead compound '2b' in this series demonstrated IC50 values of 1.1 µM for TNF-alpha and 0.38 µM for IL-1beta release inhibition, with an IC50 of 4.0 µM against p38 MAP kinase [1]. The target compound's integrated naphthoyl group is a key differentiating factor that may modulate these activities, but this remains speculative. Caution: This is a class-level inference and not a direct measurement.

Anti-inflammatory Cytokine Inhibition p38 MAPK

Strategic Procurement Applications for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The compound's computed TPSA of 58 Ų and XLogP3-AA of 4.5 align well with established CNS drug-likeness parameters (TPSA < 60–70 Ų, logP between 2-5), making it a superior starting point for CNS drug discovery compared to its more polar analog (CID 409780, TPSA 49.7 Ų, XLogP3-AA 1.7) [1][2]. Procurement is recommended for projects targeting neurological disorders where moderate lipophilicity and low hydrogen-bonding capacity are required for effective blood-brain barrier penetration [3].

Anti-Inflammatory Drug Discovery: Cytokine Release Inhibition Screening

Given the class-level evidence that benzylsulfanyl imidazoles act as cytokine release inhibitors, this compound is a logical candidate for screening against TNF-alpha and IL-1beta release. It offers a structurally novel scaffold compared to the well-characterized lead '2b' from Laufer et al., with the naphthoyl group providing a vector for additional binding interactions [4]. This is a high-value procurement for exploratory anti-inflammatory programs.

Chemical Biology: A Balanced Scalable Intermediate

With a molecular weight of 346.4 g/mol and only 4 rotatable bonds, the compound is a less complex and potentially more synthetically tractable intermediate than the bulkier dimethyl analog (CID 5048827, MW 374.5, XLogP3-AA 5.3) [1][2]. It is a preferred procurement choice for chemical biology applications where a balance between structural complexity and manageable physicochemical properties is needed for probe development.

Antifungal Research: Imidazole-Based Scaffold Exploration

Imidazole derivatives, including benzylthio-substituted variants, are a known pharmacophore for antifungal activity [5]. The unique combination of an imidazoline ring and a naphthyl ketone in this compound distinguishes it from common azole antifungals. Procurement is strategically justified for antifungal screening libraries aiming to identify agents with novel mechanisms of action against resistant fungal strains.

Quote Request

Request a Quote for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.